N-Dde-3-(Fmoc-amino)-D-alanine

Descripción

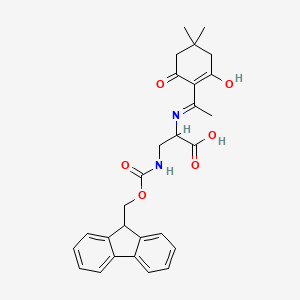

N-Dde-3-(Fmoc-amino)-D-alanine (CAS: 1263046-87-2), also known as Dde-D-Dap(Fmoc)-OH, is a dual-protected D-alanine derivative featuring two orthogonal protecting groups:

- N-Dde (1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl): A hydrazine-labile group used for selective deprotection in solid-phase peptide synthesis (SPPS).

- Fmoc (9-Fluorenylmethyloxycarbonyl): A base-labile group widely employed in SPPS for temporary α-amino protection.

This compound is structurally characterized by a D-alanine backbone with Fmoc protection on the β-amino group and Dde on the α-amino group. Its molecular formula is C₃₀H₃₃N₃O₇, with a molecular weight of 563.6 g/mol . The orthogonal deprotection strategy (hydrazine for Dde, piperidine for Fmoc) enables sequential assembly of complex peptides, making it valuable in synthesizing branched or cyclic peptides with precise regiochemical control.

Propiedades

Fórmula molecular |

C28H30N2O6 |

|---|---|

Peso molecular |

490.5 g/mol |

Nombre IUPAC |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid |

InChI |

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34) |

Clave InChI |

RLKWTEXBXUEJRZ-UHFFFAOYSA-N |

SMILES canónico |

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dde-D-Dap(Fmoc)-OH typically involves the protection of the amino groups of diaminopropionic acid. The Dde group is introduced to protect the α-amino group, while the Fmoc group is used to protect the side-chain amino group. The synthesis may involve the following steps:

- Protection of the α-amino group with the Dde group.

- Protection of the side-chain amino group with the Fmoc group.

- Purification of the final product using chromatographic techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups and purification of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Dde-D-Dap(Fmoc)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Dde and Fmoc protecting groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: The Dde group can be removed using hydrazine or hydroxylamine, while the Fmoc group can be removed using piperidine.

Coupling: Common reagents for coupling reactions include carbodiimides (e.g., DIC, EDC) and coupling additives (e.g., HOBt, HOAt).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where Dde-D-Dap(Fmoc)-OH is incorporated at desired positions.

Aplicaciones Científicas De Investigación

Dde-D-Dap(Fmoc)-OH is used in various scientific research applications, including:

Peptide Synthesis: It is used to synthesize peptides with specific sequences for research in biochemistry and molecular biology.

Drug Development: Peptides synthesized using this compound can be used in drug discovery and development.

Biological Studies: It is used to study protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Mecanismo De Acción

The mechanism of action of Dde-D-Dap(Fmoc)-OH involves its role as a building block in peptide synthesis. The protecting groups (Dde and Fmoc) prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds. The deprotection steps remove these groups at specific stages, enabling the final peptide product to be obtained.

Comparación Con Compuestos Similares

Structural and Functional Analogues

N-Fmoc-3,3-diphenyl-L-alanine (CAS: 201484-50-6)

- Structure: L-alanine derivative with Fmoc on the α-amino group and 3,3-diphenyl substituents.

- Molecular Weight : 463.53 g/mol .

- Key Differences: Stereochemistry: L-configuration vs. D-alanine in the target compound. Applications: Used as a chiral building block for hydrophobic peptide domains or β-sheet stabilizers.

N-Fmoc-3-(1-naphthyl)-D-alanine (CAS: 138774-93-3)

- Structure: D-alanine with Fmoc on the α-amino group and a 1-naphthyl group at the β-position.

- Molecular Weight : 437.50 g/mol .

- Key Differences :

- Substituent : Bulky 1-naphthyl group enhances π-π stacking in peptide assemblies.

- Orthogonality : Lacks Dde protection, limiting sequential deprotection strategies.

Fmoc-3-azido-D-alanine (CAS: 1016163-79-3)

- Structure: D-alanine with Fmoc on the α-amino group and an azide (-N₃) at the β-position.

- Molecular Weight : 330.34 g/mol .

- Key Differences: Reactivity: Azide enables click chemistry (e.g., CuAAC with alkynes) for bioconjugation. Coupling Efficiency: Requires PyBOP or Castro’s reagent for optimal peptide coupling, unlike standard HBTU/TBTU used for N-Dde-3-(Fmoc-amino)-D-alanine .

Comparative Analysis of Physicochemical Properties

Orthogonal Protection Strategies

This compound’s dual protection system allows sequential deprotection, a critical advantage over single-protected analogues like N-Fmoc-3,3-diphenyl-L-alanine. For example:

Dde Removal: Hydrazine selectively cleaves Dde without affecting Fmoc, enabling β-amino group functionalization .

Fmoc Removal: Piperidine deprotects the α-amino group for subsequent couplings.

In contrast, Fmoc-3-azido-D-alanine requires post-synthetic modification (e.g., click chemistry) to introduce additional functionality, which may complicate purification .

Actividad Biológica

N-Dde-3-(Fmoc-amino)-D-alanine is a modified amino acid that plays a crucial role in peptide synthesis, particularly in the context of antimicrobial peptides (AMPs) and other biologically active molecules. This article explores its biological activity, including its antimicrobial properties, stability, cytotoxicity, and potential therapeutic applications.

Structure and Synthesis

This compound is synthesized using Fmoc solid-phase peptide synthesis techniques. The incorporation of the D-enantiomer enhances the stability and biological activity of peptides formed from this amino acid. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection during peptide synthesis, facilitating the assembly of complex peptide structures.

Antimicrobial Properties

Research indicates that peptides incorporating this compound exhibit broad-spectrum antimicrobial activity . For instance, studies have shown that D-amino acid substitutions in AMPs can lead to increased resistance to enzymatic degradation while maintaining or enhancing antimicrobial potency. A notable example includes DMPC-10B, a peptide derivative that demonstrated significant antibacterial effects against Methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae while exhibiting lower cytotoxicity compared to its L-amino acid counterparts .

Table 1: Antimicrobial Activity of Peptides Containing this compound

| Peptide | Target Bacteria | MIC (µM) | Hemolytic Activity (%) |

|---|---|---|---|

| DMPC-10B | MRSA | 8 | 0 |

| DMPC-10A | MRSA | 8 | 25 |

| Custom Peptide | Klebsiella pneumoniae | 16 | 5 |

Stability and Enzymatic Resistance

The incorporation of D-amino acids into peptides significantly improves their stability against proteolytic enzymes. For example, DMPC-10B showed remarkable resistance to hydrolysis by trypsin and chymotrypsin, whereas its L-counterpart was rapidly degraded . This characteristic is particularly beneficial for therapeutic applications where prolonged activity is desired.

Cytotoxicity

Cytotoxicity studies reveal that peptides containing this compound typically exhibit lower cytotoxic effects on human cell lines compared to their L-amino acid counterparts. In vitro assays demonstrated that DMPC-10B did not induce cytotoxicity at concentrations up to 128 µM, highlighting its potential as a safer alternative for therapeutic use .

Table 2: Cytotoxicity of Peptides Containing this compound

| Peptide | Cell Line | IC50 (µM) |

|---|---|---|

| DMPC-10B | HaCaT | >128 |

| DMPC-10A | HaCaT | 64 |

| Custom Peptide | HepG2 | >150 |

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of various AMPs, it was found that peptides incorporating D-amino acids exhibited enhanced antimicrobial properties while reducing hemolytic activity. This suggests that this compound could be utilized in developing new AMPs with improved safety profiles for clinical applications .

Case Study 2: Drug Development

The unique properties of this compound make it a valuable component in drug development. Its ability to form stable, biologically active peptides opens avenues for creating novel therapeutics targeting resistant bacterial strains or even cancer cells. The balance between antimicrobial effectiveness and reduced toxicity is critical in designing these new agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.